Comprehensive Physicochemical and Toxicodynamic Profiling of Crotoxyphos (CAS 7700-17-6)
Comprehensive Physicochemical and Toxicodynamic Profiling of Crotoxyphos (CAS 7700-17-6)
Executive Summary
Crotoxyphos (CAS 7700-17-6) is a synthetic organophosphate (OP) carboxylic ester primarily utilized as an agricultural insecticide and acaricide[1],[2]. For researchers and analytical scientists, understanding the physicochemical behavior of crotoxyphos is not merely an exercise in cataloging constants; it is the fundamental basis for predicting its toxicokinetics, environmental fate, and designing robust analytical extraction protocols. This whitepaper synthesizes the molecular characteristics, mechanism of neurotoxicity, and validated analytical methodologies for crotoxyphos, providing a self-validating framework for its quantification in complex matrices.
Physicochemical Data & Analytical Causality
The structural and physical properties of crotoxyphos dictate its behavior in both biological systems and chromatographic columns. Its high lipophilicity facilitates rapid dermal absorption and penetration across biological membranes, while its susceptibility to hydrolysis demands strict pH control during sample preservation and extraction[1].
Table 1: Physicochemical Properties of Crotoxyphos
| Property | Quantitative Value | Causality / Analytical Implication |
| CAS Number | 7700-17-6 | Unique identifier for regulatory and chemical databases[1]. |
| IUPAC Name | 1-phenylethyl (E)-3-dimethoxyphosphoryloxybut-2-enoate | Defines the stereochemistry and ester linkages susceptible to hydrolysis[1]. |
| Molecular Formula | C14H19O6P | Defines structural composition and isotopic distribution[1]. |
| Molecular Weight | 314.27 g/mol | Critical for mass spectrometric identification (m/z ~314)[2]. |
| Boiling Point | 135 °C at 0.03 mmHg | Semi-volatile nature makes it highly suitable for Gas Chromatography (GC)[2]. |
| Density | 1.198 g/cm³ | Heavier than water; dictates phase separation dynamics in liquid-liquid extraction[2]. |
| Solubility | ~1 g/L (0.1%) in water; Soluble in acetone, ethanol | Low aqueous solubility dictates the necessity of organic solvents (e.g., acetone, dichloromethane) for efficient elution[1],[2]. |
| Stability | Hydrolyzes in the presence of water | Requires rapid extraction and moisture-free storage to prevent degradation prior to analysis[1]. |
Toxicodynamics: Mechanism of Action & Enantioselectivity
Crotoxyphos exerts its acute toxicity primarily through the irreversible inhibition of the enzyme acetylcholinesterase (AChE)[3]. The organophosphate binds to the active site of AChE, phosphorylating the critical serine hydroxyl group[4]. This covalent modification prevents the enzyme from hydrolyzing the neurotransmitter acetylcholine (ACh). Consequently, ACh accumulates in the synaptic cleft, leading to continuous, uncontrolled stimulation of cholinergic receptors, which manifests as severe neurotoxicity and neuromuscular paralysis[3],[4].
Crucially, the toxicodynamics of crotoxyphos are highly enantioselective. Research demonstrates that the (+)-enantiomer of crotoxyphos is 1.1- to 11-fold more potent at inhibiting AChE in vivo compared to the (-)-enantiomer[5]. This stereospecificity highlights the necessity of chiral chromatography when conducting precise environmental risk assessments, as evaluating a racemic mixture may severely misrepresent the actual ecological toxicity[5]. In mammalian systems, the compound is rapidly metabolized via hydrolytic fission, yielding dimethyl phosphoric acid (accounting for 60-90% of urinary radioactivity) and 3-(dimethoxyphosphinyloxy)crotonic acid[1].
Figure 1: Mechanism of AChE inhibition by Crotoxyphos leading to neurotoxicity.
Analytical Methodologies: EPA Method 8141B Framework
The quantitative determination of crotoxyphos at trace levels (parts per billion) relies on6[6]. As application scientists, we select Gas Chromatography coupled with a Flame Photometric Detector (GC-FPD) in phosphorus mode as the gold standard for this analyte[6].
Causality of Detector Choice: The FPD provides exceptional selectivity by measuring the specific emission wavelengths of phosphorus-containing species in a hydrogen-rich flame. This effectively eliminates background noise from complex hydrocarbon matrices, ensuring high signal-to-noise ratios even in dirty environmental samples[6].
Causality of Extraction Choice: While traditional liquid-liquid extraction (LLE) is viable, Solid Phase Extraction (SPE) is the modern standard for aqueous samples[7]. SPE mitigates the risk of emulsion formation, drastically reduces organic solvent consumption, and allows for the selective retention of the moderately polar crotoxyphos while washing away highly polar matrix interferences[7].
Figure 2: Self-validating SPE and GC-FPD analytical workflow for Crotoxyphos.
Step-by-Step Experimental Protocol: Self-Validating SPE & GC-FPD
To ensure absolute trustworthiness, this protocol operates as a self-validating system . By introducing an isotopically labeled internal standard (or a surrogate compound like tributyl phosphate) into the matrix prior to extraction, the scientist continuously monitors extraction efficiency. A surrogate recovery outside the 70–130% threshold automatically invalidates the batch, preventing false negatives caused by matrix-induced signal suppression or SPE breakthrough.
Phase 1: Matrix Preparation & Self-Validation Spiking
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Sample Aliquoting: Measure exactly 1.0 L of the aqueous sample into a pre-cleaned amber glass bottle (amber glass prevents UV-induced degradation).
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Surrogate Addition (QA/QC): Spike the sample with 1.0 mL of a 1.0 µg/mL surrogate standard solution (e.g., tributyl phosphate). Causality: This validates the entire extraction and concentration process.
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pH Adjustment: Adjust the sample pH to 6.5–7.0 using dilute HCl or NaOH. Causality: Crotoxyphos is susceptible to base-catalyzed hydrolysis; maintaining a neutral pH preserves structural integrity[1].
Phase 2: Solid Phase Extraction (SPE)
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Cartridge Conditioning: Mount a C18 or HLB (Hydrophilic-Lipophilic Balance) SPE cartridge on a vacuum manifold. Pass 5 mL of methanol followed by 5 mL of reagent-grade water. Causality: Conditioning solvates the stationary phase ligands, maximizing surface area for optimal analyte interaction[7].
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Sample Loading: Pass the 1.0 L sample through the cartridge at a controlled flow rate of 5–10 mL/min. Causality: Exceeding this flow rate reduces interaction time, leading to analyte breakthrough and poor recovery.
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Washing: Wash the cartridge with 5 mL of a 5% methanol/water solution. Dry the cartridge under full vacuum for 10 minutes. Causality: The weak methanol wash removes polar matrix interferences without prematurely eluting the target OP.
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Elution: Elute crotoxyphos using 2 aliquots of 5 mL of Acetone/Dichloromethane (1:1, v/v). Collect the extract in a clean glass tube.
Phase 3: Concentration & GC-FPD Analysis
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Concentration: Concentrate the extract to exactly 1.0 mL using a gentle stream of ultra-pure Nitrogen (N2) gas in a water bath at 35 °C. Causality: High heat or aggressive blowdown will cause evaporative loss of the semi-volatile crotoxyphos.
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Instrumental Setup: Inject 1.0 µL of the extract into a GC equipped with an FPD (Phosphorus filter: 526 nm).
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Column: DB-5 or DB-210 fused-silica capillary column (30 m x 0.25 mm ID x 0.25 µm film thickness)[6].
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Temperature Program: Initial 100 °C (hold 2 min), ramp at 15 °C/min to 250 °C (hold 5 min).
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Data Validation: Calculate the recovery of the surrogate standard. If recovery is between 70% and 130%, proceed to quantify crotoxyphos against a multi-point calibration curve (R² ≥ 0.995).
References
- Source: PubChem (National Institutes of Health)
- Title: CROTOXYPHOS CAS#: 7700-17-6 - ChemicalBook Source: ChemicalBook URL
- Title: Chemistry, Metabolism and Neurotoxicity of Organophosphorus Insecticides: A Review Source: Nature Environment and Pollution Technology URL
- Source: PMC (National Institutes of Health)
- Source: National Environmental Methods Index (NEMI)
- Title: Enantioselective acetylcholinesterase inhibition of the organophosphorous insecticides profenofos, fonofos, and crotoxyphos Source: Sci-Hub / Environmental Toxicology and Chemistry URL
- Source: Regulations.
Sources
- 1. Crotoxyphos | C14H19O6P | CID 5371578 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CROTOXYPHOS CAS#: 7700-17-6 [m.chemicalbook.com]
- 3. neptjournal.com [neptjournal.com]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. Sci-Hub. Enantioselective acetylcholinesterase inhibition of the organophosphorous insecticides profenofos, fonofos, and crotoxyphos / Environmental Toxicology and Chemistry, 2007 [sci-hub.box]
- 6. nemi.gov [nemi.gov]
- 7. downloads.regulations.gov [downloads.regulations.gov]
